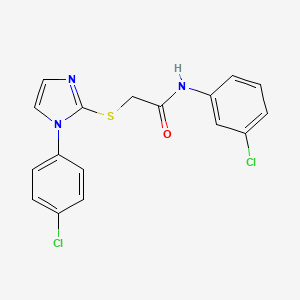
(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a complex organic compound that features a pyrrolidine ring bonded to a pyridine moiety through a methanone linkage
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study its interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions, such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing their strength, flexibility, or resistance to environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The purification process may involve techniques like crystallization, distillation, and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Wirkmechanismus
The mechanism of action of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular functions and pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone include other pyrrolidine and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-3-2-4-15(18-12)21-14-7-10-19(11-14)16(20)13-5-8-17-9-6-13/h2-6,8-9,14H,7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYKWFJFWDIQBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)
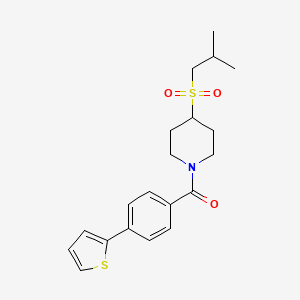
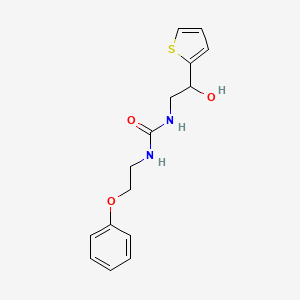
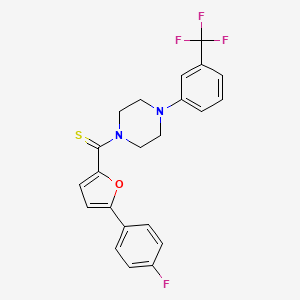
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)
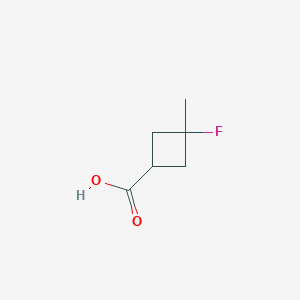
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2374706.png)
![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)
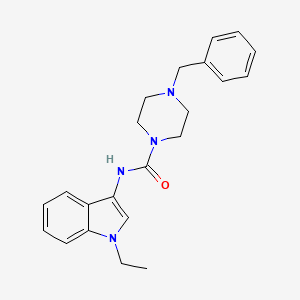
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)
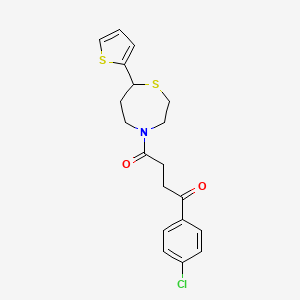
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate](/img/structure/B2374715.png)
